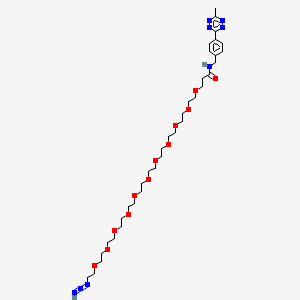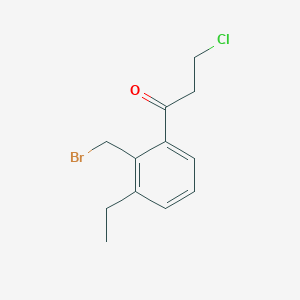
1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and a ketone functional group within its molecular structure. It is often used as an intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one typically involves the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then subjected to chlorination using thionyl chloride (SOCl2) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and distillation to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive halogen groups.
Medicine: It may serve as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one involves its reactivity towards nucleophiles. The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biological macromolecules and studying their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-3-methylphenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one
Uniqueness
1-(2-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns
Propriétés
Formule moléculaire |
C12H14BrClO |
|---|---|
Poids moléculaire |
289.59 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-4-3-5-10(11(9)8-13)12(15)6-7-14/h3-5H,2,6-8H2,1H3 |
Clé InChI |
LFAWLBOGBUUOQX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(=O)CCCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


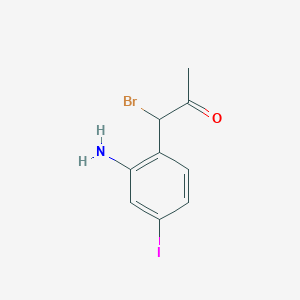
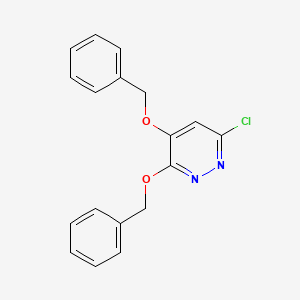


![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
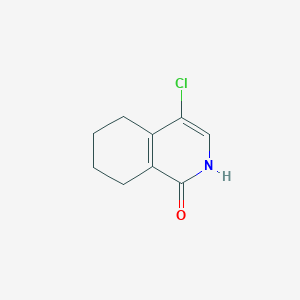

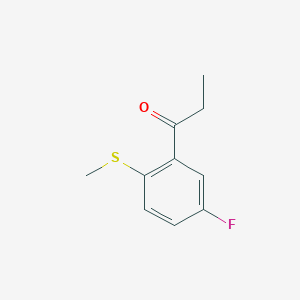
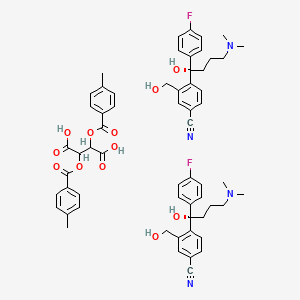
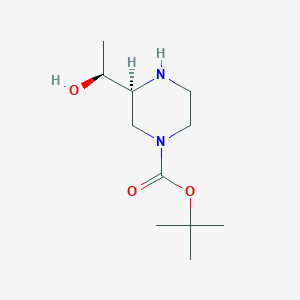

![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
